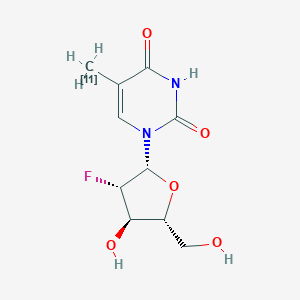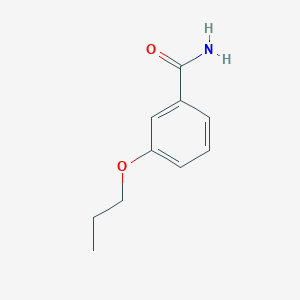
2-(4-Aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, commonly known as 4-AP, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a potent potassium channel blocker that has been used in scientific research to study the mechanisms of action of potassium channels.
Mécanisme D'action
The mechanism of action of 4-AP involves blocking the flow of potassium ions through voltage-gated potassium channels. This results in an increase in the duration and amplitude of action potentials, leading to increased neuronal excitability. 4-AP has also been shown to modulate the activity of calcium channels and NMDA receptors, further contributing to its effects on neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-AP are wide-ranging and have been studied extensively. In addition to its effects on neuronal activity, 4-AP has been shown to modulate the activity of ion channels in other cell types, including smooth muscle cells and immune cells. It has also been shown to have antioxidant and anti-inflammatory effects, suggesting potential therapeutic applications in a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-AP in lab experiments is its potency and specificity for potassium channels. This allows researchers to study the effects of potassium channel blockers on neuronal activity and other physiological processes with high precision. However, one limitation of using 4-AP is its potential toxicity at high concentrations, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-AP and its effects on physiological processes. One area of interest is the potential therapeutic applications of 4-AP in neurological disorders such as multiple sclerosis and epilepsy. Another area of interest is the role of 4-AP in modulating immune cell activity and its potential use as an immunomodulatory agent. Additionally, further research is needed to understand the long-term effects of 4-AP on neuronal function and to develop safer and more effective potassium channel blockers for use in scientific research and clinical settings.
Conclusion:
In conclusion, 2-(4-Aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is a potent potassium channel blocker that has been extensively studied for its biochemical and physiological effects. Its mechanism of action involves blocking the flow of potassium ions through voltage-gated potassium channels, leading to increased neuronal excitability. 4-AP has a wide range of scientific research applications and potential therapeutic uses, but its use in lab experiments is limited by its potential toxicity at high concentrations. Further research is needed to fully understand the effects of 4-AP on physiological processes and to develop safer and more effective potassium channel blockers.
Méthodes De Synthèse
The synthesis of 4-AP involves the reaction of 4-aminophenol with formaldehyde and pyrrolidine under acidic conditions. The resulting product is then purified by recrystallization. The purity of the final product is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-AP has been extensively used in scientific research to study the mechanisms of action of potassium channels. It is a potent blocker of voltage-gated potassium channels and has been used to study the role of these channels in neuronal excitability, synaptic transmission, and cell signaling. 4-AP has also been used to study the effects of potassium channel blockers on the immune system and has been shown to modulate the activity of T cells and B cells.
Propriétés
Numéro CAS |
188745-06-4 |
|---|---|
Formule moléculaire |
C21H29ClN2 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H16N2O3/c12-7-3-1-6(2-4-7)9-11(16)10(15)8(5-14)13-9/h1-4,8-11,13-16H,5,12H2 |
Clé InChI |
SQENVZNKXLCDLF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)N |
SMILES canonique |
C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)N |
Synonymes |
3,4-Pyrrolidinediol, 2-(4-aminophenyl)-5-(hydroxymethyl)-, (2S,3S,4R,5R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)


![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)


![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)
